molecular formula C11H11NO3S B4653998 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4653998
M. Wt: 237.28 g/mol
InChI Key: XWVNHIHGXYPPGN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as EMF, is a synthetic compound that has been widely used in scientific research. This molecule is a thiazolidinedione derivative and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione exerts its effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to increase antioxidant enzyme activity and reduce oxidative stress. In addition, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, one limitation of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for research on 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione analogues with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione and to identify its molecular targets in the body.
Conclusion
In conclusion, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential therapeutic effects. It exhibits anti-inflammatory, antioxidant, and antidiabetic properties, and has been shown to inhibit the growth of cancer cells. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, but its poor solubility in water is a limitation. Future research on 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione could lead to the development of new treatments for a range of diseases.

Scientific Research Applications

3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

(5E)-3-ethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-12-10(13)9(16-11(12)14)6-8-5-4-7(2)15-8/h4-6H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVNHIHGXYPPGN-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

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